molecular formula C11H17NO4 B13557802 N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine

Cat. No.: B13557802
M. Wt: 227.26 g/mol
InChI Key: ALKVNYLINLGCJH-UHFFFAOYSA-N
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Description

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine is a compound that features the 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine typically involves the reaction of 3,4,5-trimethoxyphenylacetate with hydroxylamine under controlled conditions. One common method includes the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane as solvents, with the reaction being carried out at low temperatures (0°C) and then gradually warmed to room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to apoptosis in cancer cells. Additionally, the compound can inhibit various enzymes and proteins, contributing to its diverse biological activities .

Comparison with Similar Compounds

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine can be compared with other compounds containing the 3,4,5-trimethoxyphenyl group, such as:

These compounds share similar pharmacophore properties but differ in their specific applications and biological activities. This compound is unique due to its hydroxylamine group, which provides distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]hydroxylamine

InChI

InChI=1S/C11H17NO4/c1-14-9-6-8(4-5-12-13)7-10(15-2)11(9)16-3/h6-7,12-13H,4-5H2,1-3H3

InChI Key

ALKVNYLINLGCJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCNO

Origin of Product

United States

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